Ancovenin
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Overview
Description
Ancovenin is a lantibiotic composed of sixteen amino acid residues, including unusual amino acids such as threo-β-methyllanthionine, meso-lanthionine, and dehydroalanine . It is known for its ability to inhibit angiotensin I converting enzyme, making it a significant compound in medical research . This compound is isolated from the culture broth of a Streptomyces species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ancovenin is typically isolated from the culture broth of Streptomyces species . The isolation process involves cultivating the Streptomyces species under specific conditions that promote the production of this compound. The culture broth is then subjected to various purification steps, including dialysis and chromatography, to isolate the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the culture broth undergoes a series of purification steps to isolate and purify the peptide .
Chemical Reactions Analysis
Types of Reactions
Ancovenin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly involving its sulfur-containing amino acids.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various solvents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
Ancovenin exerts its effects by inhibiting angiotensin I converting enzyme. This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance . By inhibiting this enzyme, this compound can reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Comparison with Similar Compounds
Ancovenin is similar to other lantibiotics such as cinnamycin, duramycin, and lanthiopeptin . These compounds share structural similarities, including the presence of unusual amino acids like lanthionine and methyllanthionine . this compound is unique in its specific amino acid composition and its potent inhibition of angiotensin I converting enzyme .
List of Similar Compounds
Cinnamycin: A tetracyclic antibacterial peptide produced by Streptomyces cinnamoneus.
Duramycin: Another lantibiotic with similar structural features.
Lanthiopeptin: A peptide antibiotic produced by Streptoverticillium cinnamoneum.
This compound’s unique combination of amino acids and its potent enzyme inhibition properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88201-41-6 |
---|---|
Molecular Formula |
C85H121N23O25S3 |
Molecular Weight |
1961.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(1S,4R,10S,19S,22S,25S,28S,31S,34R,37S,43S,46S,47S,50R,53S,56S,62S)-50-amino-43-(2-amino-2-oxoethyl)-56-(3-amino-3-oxopropyl)-10-benzyl-37-(carboxymethyl)-31-(hydroxymethyl)-28-(1H-indol-3-ylmethyl)-47,62-dimethyl-7-methylidene-22-(2-methylpropyl)-2,5,8,11,14,20,23,26,29,32,35,38,41,44,51,54,57-heptadecaoxo-53-propan-2-yl-48,60,63-trithia-3,6,9,12,15,21,24,27,30,33,36,39,42,45,52,55,58-heptadecazatetracyclo[32.24.3.34,25.015,19]tetrahexacontane-46-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C85H121N23O25S3/c1-39(2)26-51-75(122)106-68-43(7)136-38-59(78(125)93-41(5)69(116)97-52(27-44-16-9-8-10-17-44)71(118)92-33-64(113)108-25-15-21-60(108)81(128)99-51)104-80(127)58-37-134-36-57(103-77(124)56(34-109)101-74(121)53(100-84(68)131)28-45-31-90-48-19-12-11-18-46(45)48)79(126)98-55(30-65(114)115)72(119)91-32-63(112)94-54(29-62(89)111)76(123)107-67(83(130)96-50(85(132)133)20-13-14-24-86)42(6)135-35-47(87)70(117)105-66(40(3)4)82(129)95-49(73(120)102-58)22-23-61(88)110/h8-12,16-19,31,39-40,42-43,47,49-60,66-68,90,109H,5,13-15,20-30,32-38,86-87H2,1-4,6-7H3,(H2,88,110)(H2,89,111)(H,91,119)(H,92,118)(H,93,125)(H,94,112)(H,95,129)(H,96,130)(H,97,116)(H,98,126)(H,99,128)(H,100,131)(H,101,121)(H,102,120)(H,103,124)(H,104,127)(H,105,117)(H,106,122)(H,107,123)(H,114,115)(H,132,133)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,66-,67+,68+/m0/s1 |
InChI Key |
DEEOVDONDDERBX-MUDWFXPSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@H](C(=O)N[C@@H](CS1)C(=O)NC(=C)C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS[C@H]([C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)CC(=O)O)CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
Canonical SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC(C(=O)NC(CS1)C(=O)NC(=C)C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)C(NC(=O)C(NC(=O)C(CSC(C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CC(=O)O)CC(=O)N)C(=O)NC(CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
Origin of Product |
United States |
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